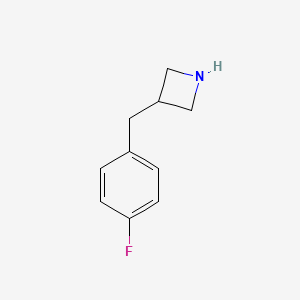

3-(4-fluorobenzyl)azetidine

Beschreibung

Overview of Four-Membered Nitrogen Heterocycles in Modern Organic Synthesis

Four-membered nitrogen-containing heterocycles, such as azetidines and their β-lactam counterparts, are crucial substrates in the realm of organic chemistry. nih.gov They serve as versatile building blocks for the synthesis of a wide array of biologically active compounds through the functionalization of various positions on the ring. nih.gov The significance of these heterocycles is underscored by their presence in numerous natural products and synthetic compounds with distinct physiological functions. researchgate.netresearchgate.net In fact, approximately 59% of FDA-approved small-molecule drugs contain a nitrogen heterocycle, highlighting their importance in medicinal chemistry. ijnrd.orgopenmedicinalchemistryjournal.comnih.gov The utility of these strained rings extends beyond being mere scaffolds; they can participate in various chemical transformations, including ring-opening and ring-expansion reactions, providing access to diverse nitrogen-containing structures.

Fundamental Principles of Azetidine (B1206935) Ring Strain and its Impact on Reactivity

A key feature that governs the chemistry of azetidines is their inherent ring strain. rsc.orgresearchwithrutgers.comrsc.org The estimated ring strain energy of an azetidine ring is approximately 25.4 kcal/mol. rsc.org This value positions azetidines between the more strained and less stable aziridines (27.7 kcal/mol) and the significantly less reactive and more stable pyrrolidines (5.4 kcal/mol). rsc.org This intermediate level of ring strain endows azetidines with a unique balance of stability for handling and sufficient reactivity for a variety of chemical transformations. researchwithrutgers.comrsc.org The strain-driven reactivity allows for facile cleavage of the N-C sigma bond under appropriate conditions, a property that is increasingly being exploited in synthetic organic chemistry. rsc.org This reactivity profile makes them valuable intermediates for constructing more complex molecular architectures.

Strategic Importance of 3-(4-Fluorobenzyl)azetidine as a Foundational Chemical Building Block

The compound this compound holds considerable strategic importance as a foundational chemical building block. Its structure incorporates two key features: the strained azetidine ring and a fluorinated benzyl (B1604629) group. The azetidine moiety provides a rigid and predictable three-dimensional scaffold, which is a desirable characteristic in drug design. researchgate.net The presence of the 4-fluorobenzyl group can enhance the compound's lipophilicity and metabolic stability, properties that are often sought after in the development of new pharmaceutical agents. The fluorine atom, in particular, is known to often improve pharmacokinetic properties and binding affinity to biological targets. This combination of a strained, reactive ring system and a bioisosteric fluoro-substituted aromatic group makes this compound a valuable precursor for the synthesis of more complex molecules, including potential neurokinin antagonists and tyrosinase inhibitors.

Scope and Objectives of Academic Research Pertaining to this compound

Academic research concerning this compound and related derivatives is multifaceted, with a primary focus on its applications in medicinal chemistry and the development of novel synthetic methodologies. A significant area of investigation involves its use as a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system. nih.gov Researchers are exploring its potential as a scaffold for developing novel therapeutic agents by leveraging the unique reactivity of the azetidine ring for further functionalization. acs.orgresearchgate.net

Another major objective of academic research is the development of efficient and stereoselective synthetic routes to access 3-substituted azetidines. rsc.orgchemrxiv.org This includes the exploration of various catalytic systems, such as Lewis acid-catalyzed reactions, to improve yields and purity. frontiersin.org For instance, La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines has been shown to be an effective method for producing azetidines with various substituents, including those with a 4-fluorophenyl group. frontiersin.org The overarching goal of this research is to expand the chemical space accessible from this versatile building block and to unlock its full potential in drug discovery and materials science. rsc.org

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-[(4-fluorophenyl)methyl]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-10-3-1-8(2-4-10)5-9-6-12-7-9/h1-4,9,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNDJLHUZUSQKTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588373 | |

| Record name | 3-[(4-Fluorophenyl)methyl]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937621-44-8 | |

| Record name | 3-[(4-Fluorophenyl)methyl]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 4 Fluorobenzyl Azetidine and Analogues

Established Routes for Azetidine (B1206935) Ring Construction

The synthesis of the azetidine ring can be broadly categorized into intramolecular cyclization strategies, where a pre-functionalized linear precursor undergoes ring closure, and intermolecular cycloaddition reactions, where two separate components combine to form the four-membered ring.

Intramolecular Cyclization Strategies

Intramolecular approaches are widely employed for azetidine synthesis, offering good control over substitution patterns and stereochemistry. These methods typically involve the formation of a carbon-nitrogen bond to close the ring.

A powerful strategy for the synthesis of 3-hydroxyazetidines, which can be further functionalized to compounds like 3-(4-fluorobenzyl)azetidine, involves the intramolecular aminolysis of epoxy amine precursors. This method relies on the nucleophilic attack of a tethered amine onto one of the electrophilic carbons of the epoxide ring. The regioselectivity of this ring-opening is a critical factor and can often be controlled by the choice of catalyst and reaction conditions.

Recent research has demonstrated the efficacy of Lewis acids in promoting this transformation. For instance, lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to be an effective catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to furnish azetidines in high yields. researchgate.netrsc.orgfrontiersin.orgresearchgate.netnih.govnih.govresearchgate.netbohrium.comelsevierpure.com This method is notable for its tolerance of various functional groups, including those that are acid-sensitive or possess Lewis basic sites. researchgate.netrsc.orgfrontiersin.orgresearchgate.netnih.govnih.govresearchgate.netbohrium.comelsevierpure.com The reaction proceeds via a 4-exo-tet cyclization, which is generally favored over the alternative 5-endo-tet pathway.

The choice of solvent and temperature can significantly influence the reaction outcome. For example, refluxing in 1,2-dichloroethane (B1671644) (DCE) has been found to be optimal for the La(OTf)₃-catalyzed cyclization. frontiersin.org The substrate scope is broad, accommodating various substituents on both the nitrogen atom and the carbon backbone of the epoxy amine.

| Epoxy Amine Precursor | Catalyst | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Benzyl-cis-3,4-epoxyhexan-1-amine | La(OTf)₃ (5 mol%) | DCE | Reflux | 81 | frontiersin.org |

| N-(4-Methoxybenzyl)-cis-3,4-epoxyhexan-1-amine | La(OTf)₃ (5 mol%) | DCE | Reflux | 92 | nih.gov |

| N-(4-Nitrobenzyl)-cis-3,4-epoxyhexan-1-amine | La(OTf)₃ (5 mol%) | DCE | Reflux | 85 | nih.gov |

| N-Butyl-cis-3,4-epoxyhexan-1-amine | La(OTf)₃ (5 mol%) | DCE | Reflux | 90 | nih.gov |

The construction of the azetidine ring can also be achieved through the transformation of other heterocyclic systems. These methods often involve ring expansion of smaller rings or ring contraction of larger rings.

One common approach is the ring expansion of aziridines. Activated aziridines can react with various one-carbon units to yield azetidines. For example, the reaction of N-tosylaziridines with dimethylsulfoxonium methylide can provide N-tosylazetidines. magtech.com.cn This transformation proceeds via nucleophilic attack of the ylide on the aziridine (B145994) ring, followed by ring opening and subsequent intramolecular cyclization.

Conversely, ring contraction of five-membered heterocycles, such as pyrrolidines, can also lead to the formation of azetidines. magtech.com.cn These reactions are often driven by the formation of a more stable product or the expulsion of a small molecule. For instance, certain substituted N-acyl-2-bromopyrrolidines can undergo a Favorskii-type rearrangement to yield azetidine-2-carboxylates.

| Starting Heterocycle | Reagents | Product | Key Transformation | Reference |

|---|---|---|---|---|

| N-Tosylaziridine | Dimethylsulfoxonium methylide | N-Tosylazetidine | Ring Expansion | magtech.com.cn |

| N-Acyl-2-bromopyrrolidine | Base (e.g., NaOMe) | Azetidine-2-carboxylate | Ring Contraction | magtech.com.cn |

Intermolecular Cycloaddition Reactions

Intermolecular cycloadditions provide a convergent and often highly efficient route to the azetidine core. These reactions involve the direct combination of two unsaturated precursors to form the four-membered ring in a single step.

The [2+2] cycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, is a powerful tool for the synthesis of azetidines. researchgate.netrsc.orgresearchgate.netresearchgate.netnih.gov Traditionally, this reaction has been initiated by UV light, which can lead to side reactions and limit the functional group tolerance. The advent of visible-light photocatalysis has revolutionized this area, enabling the use of milder reaction conditions and expanding the substrate scope. researchgate.netrsc.orgresearchgate.netresearchgate.netnih.govnih.govchemrxiv.orgchemrxiv.orgresearchgate.net

In a typical photocatalytic [2+2] cycloaddition, a photosensitizer absorbs visible light and transfers its energy to the imine component, promoting it to an excited triplet state. This excited imine then undergoes a stepwise or concerted cycloaddition with an alkene to form the azetidine ring. Iridium and ruthenium-based photocatalysts are commonly employed for this purpose. nih.govchemrxiv.org

This methodology has been successfully applied to both intramolecular and intermolecular reactions, providing access to a wide range of structurally diverse azetidines. rsc.orgresearchgate.net The stereoselectivity of the reaction can often be controlled by the choice of catalyst, substrates, and reaction conditions.

| Imine Component | Alkene Component | Photocatalyst | Light Source | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Benzoyl-2,3-dihydro-1H-isoindole | Styrene | Ir(ppy)₃ | Blue LED | 85 | researchgate.net |

| N-(Phenylsulfonyl)methanimine | α-Methylstyrene | Ru(bpy)₃Cl₂ | Visible Light | 72 | nih.gov |

| Oxime ether | 1,1-Diphenylethylene | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Blue LED | 93 | chemrxiv.org |

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental carbon-nitrogen bond-forming reaction. While not a direct cycloaddition to form the azetidine ring itself, it can be a key step in multi-step sequences leading to azetidines. mdpi.combohrium.comresearchgate.netnih.gov

More directly, aza-Michael addition can be employed to functionalize existing azetidine scaffolds. For instance, the reaction of NH-heterocycles with methyl 2-(N-Boc-azetidin-3-ylidene)acetate provides a route to novel 3-substituted azetidine derivatives. mdpi.combohrium.comresearchgate.net This reaction proceeds via the addition of a nitrogen nucleophile to the electron-deficient double bond of the azetidine-derived Michael acceptor.

Furthermore, intramolecular aza-Michael additions can be utilized to construct the azetidine ring. A suitably functionalized substrate containing both an amine and a Michael acceptor can undergo cyclization to form the four-membered ring. The success of this approach often depends on the length and flexibility of the tether connecting the two reactive moieties.

| Michael Acceptor | Nitrogen Nucleophile | Base/Catalyst | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | Pyrrolidine (B122466) | DBU | 3-(Pyrrolidin-1-yl)azetidine derivative | 80 | mdpi.com |

| Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | Imidazole | DBU | 3-(Imidazol-1-yl)azetidine derivative | 53 | mdpi.com |

| Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | 1H-Pyrazole | DBU | 3-(Pyrazol-1-yl)azetidine derivative | 83 | mdpi.com |

Strain-Release Synthesis from Bicyclic Precursors

The inherent ring strain of bicyclic systems, such as 1-azabicyclo[1.1.0]butanes (ABBs), provides a powerful thermodynamic driving force for ring-opening reactions, enabling the synthesis of functionalized azetidines. rsc.orgchemrxiv.org This strain-release strategy has emerged as a versatile method for introducing substituents at the C3 position of the azetidine ring. researchgate.net The reaction typically involves the nucleophilic addition to an activated ABB, leading to the cleavage of the central C-N bond and the formation of a 3-substituted azetidine. uni-muenchen.de

Recent advancements have demonstrated that the functionalization of ABBs can be achieved through various means, including polar-radical relay strategies and multicomponent reactions. nih.govnih.gov For instance, a four-component strain-release-driven synthesis allows for the modular construction of substituted azetidines by leveraging the ring-opening of an azabicyclo[1.1.0]butyl-lithium intermediate to drive the reaction forward. nih.gov This approach enables the sequential addition of three different electrophilic partners. nih.gov

Another innovative method involves a nickel-catalyzed Suzuki Csp2-Csp3 cross-coupling that utilizes the strain release of benzoylated ABBs. nih.govorganic-chemistry.org This reaction proceeds through a synergistic mechanism where a bromide source facilitates the ring opening of the ABB to form a redox-active azetidine intermediate, which then participates in the nickel-catalyzed cross-coupling cycle. nih.gov This methodology has a broad scope and tolerates a wide range of functional groups. nih.gov

Table 1: Examples of Strain-Release Synthesis of Functionalized Azetidines

| Bicyclic Precursor | Reagent/Catalyst | Product Type | Reference |

| 1-Azabicyclo[1.1.0]butane (ABB) | Organolithium/Electrophile | 1,3-Disubstituted Azetidine | uni-muenchen.de |

| Benzoyl-ABB | Aryl Boronic Acids / NiBr₂ | 3-Aryl-3-benzoyl-azetidine | nih.govorganic-chemistry.org |

| Azabicyclo[1.1.0]butyl-lithium | Sequential Electrophiles | Polysubstituted Azetidine | nih.gov |

| ABB | Sulfonylimines / Photocatalyst | Functionalized Azetidines | chemrxiv.org |

Stereoselective and Diastereoselective Synthesis of this compound Scaffolds

Controlling the stereochemistry of the azetidine ring is crucial for its application in drug discovery. Several strategies have been developed to achieve high levels of stereocontrol during the synthesis of substituted azetidines.

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In the context of azetidine synthesis, chiral tert-butanesulfinamide has proven to be a highly effective auxiliary. researchgate.netacs.org This approach typically involves the condensation of the chiral sulfinamide with a suitable precursor to form a sulfinimine. Subsequent diastereoselective addition of an organometallic reagent and intramolecular cyclization affords the chiral azetidine. acs.org While many reported methods focus on C2-substituted azetidines, the principle is adaptable for controlling the stereochemistry at other positions on the ring. acs.org The chiral auxiliary can be easily cleaved under acidic conditions to provide the enantioenriched azetidine product. researchgate.net

Catalytic asymmetric methods offer a more atom-economical approach to chiral azetidines. Copper-catalyzed reactions have shown particular promise in this area. acs.orgnih.gov For example, a highly enantioselective difunctionalization of azetines using a copper/bisphosphine catalyst allows for the installation of both a boryl and an allyl group across the double bond, creating two new stereogenic centers with high control. nih.gov This method represents a rare example of a copper-catalyzed asymmetric boryl alkylation of a strained heterocyclic olefin. nih.gov

Furthermore, copper-catalyzed asymmetric domino reactions have been developed to produce complex chiral spiro[azetidine-3,3′-indoline] systems with excellent enantioselectivity. mdpi.com Gold catalysis has also been employed for the stereoselective synthesis of chiral azetidin-3-ones from chiral N-propargylsulfonamides, which serve as versatile intermediates for further functionalization. nih.gov

Achieving regiochemical and diastereochemical control during the ring-forming step is fundamental to the synthesis of specifically substituted azetidines. A general and scalable two-step method has been described for the regio- and diastereoselective synthesis of 2-arylazetidines from oxirane precursors. acs.orgresearchgate.netsemanticscholar.org In this kinetically controlled reaction, the strained four-membered ring is formed preferentially over the thermodynamically more stable five-membered pyrrolidine ring. acs.orgresearchgate.net Spectroscopic analysis confirms that the substituents are arranged in a trans geometry around the azetidine ring. semanticscholar.org

Another powerful strategy involves the Lewis acid-catalyzed intramolecular aminolysis of epoxides. Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) has been shown to be an effective catalyst for the regioselective ring-opening of cis-3,4-epoxy amines. frontiersin.orgnih.gov The catalyst promotes a C3-selective intramolecular aminolysis, leading to the formation of the azetidine ring in high yield, in contrast to the C4-selective opening observed with trans-epoxy amines which yields pyrrolidines. frontiersin.orgnih.gov This method tolerates a variety of acid-sensitive and Lewis basic functional groups. frontiersin.org The regioselectivity of nucleophilic ring-opening reactions can also be influenced by the substitution pattern on azetidinium ions. researchgate.netorganic-chemistry.org

Introduction of the 4-Fluorobenzyl Moiety onto the Azetidine Core

Direct functionalization of a pre-formed azetidine ring is an efficient strategy for introducing the desired 4-fluorobenzyl group. Cross-coupling reactions are particularly well-suited for this purpose.

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. A notable advancement is the directed C(sp³)–H arylation of azetidines at the C3 position. nih.govscilit.com This method allows for the direct and stereospecific introduction of an aryl group onto the azetidine core, providing an efficient route to compounds like the antimalarial agent BRD3914. nih.gov

Other metal-catalyzed cross-coupling reactions have also been successfully applied to azetidine functionalization. Iron-catalyzed coupling of 3-iodoazetidines with Grignard reagents provides a reliable method for introducing alkyl or aryl groups. rsc.org Similarly, Hiyama cross-coupling reactions between 3-iodoazetidine (B8093280) and arylsilanes proceed under mild conditions to yield 3-arylazetidines. organic-chemistry.org As previously mentioned, nickel catalysis can be employed in Suzuki-type couplings with precursors derived from the strain-release of ABBs. nih.govorganic-chemistry.org

Table 2: Cross-Coupling Methodologies for C3-Functionalization of Azetidines

| Coupling Reaction | Azetidine Substrate | Coupling Partner | Catalyst System | Product | Reference |

| Directed C-H Arylation | N-protected azetidine | Aryl halide | Pd(OAc)₂ | 3-Aryl azetidine | nih.gov |

| Iron-Catalyzed Coupling | 3-Iodoazetidine | Grignard reagent (ArMgX) | Iron catalyst | 3-Aryl azetidine | rsc.org |

| Hiyama Coupling | 3-Iodoazetidine | Arylsilane | Palladium catalyst | 3-Aryl azetidine | organic-chemistry.org |

| Suzuki Coupling | ABB-derived intermediate | Aryl boronic acid | Nickel catalyst | 3-Aryl azetidine | nih.govorganic-chemistry.org |

| Suzuki-Miyaura Coupling | 3-Bromoazetidine | Arylboronic acid | Azetidine-Pd(II) complex | 3-Aryl azetidine | researchgate.net |

Directed C(sp3)–H Arylation and Benzylation Strategies

Direct C(sp3)–H functionalization has emerged as a powerful and atom-economical strategy for modifying molecular scaffolds. nih.gov In the context of azetidine synthesis, this approach allows for the direct introduction of an aryl or benzyl (B1604629) group at a specific C-H bond of the azetidine ring, bypassing the need for pre-functionalization with leaving groups.

This strategy typically involves the use of a directing group attached to the azetidine nitrogen, which coordinates to a transition metal catalyst (commonly palladium) and positions it in proximity to the target C(sp3)–H bond at the 3-position. acs.org This facilitates the cleavage of the C-H bond and subsequent coupling with an aryl or benzyl halide. Picolinamide has been used as an effective directing group for the C(sp3)-H arylation of other saturated heterocycles. nih.gov This method offers a direct route to compounds like this compound by coupling a protected azetidine with a 4-fluorobenzyl halide. Recent advances have even demonstrated such arylations under visible light using organocatalysis. nih.gov

Nucleophilic Addition to Azetidine-Containing Electrophiles

The construction of this compound can also be achieved through nucleophilic addition pathways. This can involve either the formation of the azetidine ring via intramolecular substitution or the direct functionalization of a pre-existing azetidine ring that contains an electrophilic site.

One common strategy involves the intramolecular cyclization of a γ-amino alcohol derivative, where the hydroxyl group is converted into a good leaving group. The terminal amine then acts as a nucleophile, displacing the leaving group to form the four-membered azetidine ring. organic-chemistry.org

Alternatively, an azetidine ring bearing an electrophilic center can be reacted with a suitable nucleophile. For instance, N-Boc-2-lithio-2-azetine can be generated and trapped with various electrophiles. nih.govacs.org While this functionalizes the 2-position, related strategies can be envisioned for the 3-position. A more direct approach involves the reaction of an azetidine with a leaving group at the 3-position (e.g., 3-iodoazetidine) with a 4-fluorobenzyl nucleophile, such as a Grignard reagent or an organolithium species, via a nucleophilic substitution reaction. researchgate.net The inherent ring strain of azetidines makes them susceptible to ring-opening by strong nucleophiles, a factor that must be carefully managed during synthesis. rsc.orgnih.gov

Optimization of Synthetic Reaction Conditions and Process Efficiency

The efficiency, yield, and selectivity of the synthetic routes to this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as catalyst, ligand, solvent, and temperature is critical for developing a robust and scalable process.

Catalyst and Ligand Screening for Enhanced Yields

In transition-metal-catalyzed reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, the choice of catalyst and ligand is paramount. The ligand plays a crucial role in stabilizing the metal center, modulating its reactivity, and facilitating the key steps of the catalytic cycle.

For instance, in palladium-catalyzed C-N bond formation, different generations of Buchwald-Hartwig ligands have been developed to improve reaction scope and efficiency. Sterically hindered biaryl phosphine (B1218219) ligands (e.g., XPhos, SPhos) are often highly effective. A screening process would typically evaluate a range of palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with various phosphine or N-heterocyclic carbene (NHC) ligands to identify the optimal system for a specific substrate combination. atlanchimpharma.comresearchgate.net

Table 1: Illustrative Catalyst and Ligand Screening for a Model Suzuki-Miyaura Coupling Reaction: 3-Iodo-N-Boc-azetidine + (4-Fluorophenyl)boronic acid -> 3-(4-Fluorophenyl)-N-Boc-azetidine

| Entry | Palladium Source | Ligand | Base | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | - | Na₂CO₃ | 45 |

| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | 88 |

| 3 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 92 |

| 4 | Pd(dppf)Cl₂ | - | K₂CO₃ | 75 |

Solvent and Temperature Effects on Reaction Kinetics and Selectivity

Solvent and temperature are critical parameters that significantly influence reaction rates, catalyst stability, and product selectivity. The choice of solvent can affect the solubility of reactants and catalysts, as well as influence the polarity of the reaction medium, which can impact the energies of transition states. scielo.br

Common solvents for cross-coupling reactions include ethereal solvents like dioxane and THF, and aromatic hydrocarbons like toluene. Polar aprotic solvents such as DMF or DMAc may also be used. Temperature optimization is a balance between achieving a sufficient reaction rate and minimizing catalyst decomposition or the formation of undesired side products. nih.gov For example, while higher temperatures often accelerate reactions, they can sometimes lead to lower selectivity or degradation of sensitive functional groups. scielo.br A systematic study varying both solvent and temperature is essential to define the optimal process window.

Table 2: Example of Solvent and Temperature Optimization for a Model C-H Arylation

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Toluene | 80 | 24 | 55 |

| 2 | Toluene | 110 | 12 | 70 |

| 3 | Dioxane | 100 | 12 | 78 |

| 4 | DMF | 100 | 12 | 65 (with side products) |

| 5 | Acetonitrile | 80 | 24 | 40 |

Mechanistic Considerations for Process Scale-Up

The transition of a synthetic route for this compound from the laboratory bench to industrial-scale production necessitates a profound understanding of the underlying reaction mechanisms. A detailed mechanistic analysis is critical for identifying potential scalability issues, controlling process parameters to ensure batch-to-batch consistency, and mitigating the formation of impurities. Key challenges in scaling up the synthesis of substituted azetidines often relate to managing reaction thermodynamics, overcoming mass transfer limitations, and controlling reaction kinetics to favor the desired product. researchgate.net

The synthesis of 3-substituted azetidines frequently involves intramolecular cyclization reactions. nih.govnsf.gov A common strategy is the cyclization of γ-amino alcohols or their derivatives, where the nitrogen atom displaces a leaving group. The mechanism of this step, typically an intramolecular SN2 reaction, is governed by factors that are highly sensitive to scale. For instance, the choice of base and solvent can influence not only the reaction rate but also the propensity for competing elimination reactions. On a large scale, localized concentration and temperature gradients due to inefficient mixing can alter the delicate balance between the desired 4-exo-tet cyclization and undesired side reactions, leading to the formation of impurities and reduced yields. The inherent ring strain of the four-membered azetidine ring makes its formation challenging, requiring carefully controlled conditions to overcome the activation energy barrier without promoting decomposition or alternative reaction pathways. medwinpublishers.com

Another critical transformation in many synthetic routes is the reduction of a nitrile group, for instance, in a precursor like 3-cyano-1-(4-fluorobenzyl)azetidine. Catalytic hydrogenation is a widely used industrial method for this conversion. researchgate.net The mechanism of nitrile hydrogenation is complex, proceeding through a primary aldimine intermediate (RCH=NH). researchgate.net This intermediate is a pivotal point where reaction pathways can diverge. It can be further hydrogenated to the desired primary amine or react with a molecule of the primary amine product to form a secondary amine impurity after subsequent reduction. researchgate.net

Several mechanistic factors are crucial for scaling up this step:

Mass Transfer: In a large reactor, the efficient transfer of hydrogen from the gas phase to the liquid phase and subsequently to the surface of the solid catalyst is often the rate-limiting factor. Inadequate agitation can create a localized hydrogen-deficient environment at the catalyst surface, slowing the hydrogenation of the aldimine intermediate and increasing its residence time, which in turn promotes the formation of secondary amine impurities.

Heat Transfer: Catalytic hydrogenations are typically highly exothermic. Inefficient heat removal in a large-scale reactor can lead to a significant increase in the reaction temperature. This can alter the selectivity profile, potentially favoring impurity-forming pathways, and in the worst case, lead to a thermal runaway.

Catalyst Selection and Deactivation: The choice of catalyst (e.g., palladium, ruthenium, cobalt) and support can significantly influence the reaction mechanism and selectivity. acs.orgsemanticscholar.orgnih.gov For example, some catalysts may be more prone to promoting hydrogenolysis of the C-N bond in the benzylamine (B48309) product. acs.org On a process scale, catalyst deactivation, recovery, and filtration are also significant operational and mechanistic considerations.

The table below summarizes key mechanistic challenges and mitigation strategies pertinent to the scale-up of this compound synthesis.

Table 1: Mechanistic Considerations and Mitigation Strategies for Process Scale-Up

| Synthetic Step | Key Mechanistic Aspect | Scale-Up Challenge | Potential Mitigation Strategy |

|---|---|---|---|

| Azetidine Ring Formation | Intramolecular SN2 (4-exo-tet) Cyclization | Competition with elimination and other cyclization pathways (e.g., 5-endo-tet); sensitivity to localized temperature/concentration gradients. | Rigorous control of temperature and reagent addition rates; selection of appropriate solvent and non-nucleophilic base; process analytical technology (PAT) to monitor reaction progression. |

| Nitrile Hydrogenation | Formation of Aldimine Intermediate | Dimerization leading to secondary amine impurities; inefficient gas-liquid mass transfer. | Optimization of reactor agitation and hydrogen pressure; control of reaction temperature to manage exotherm; selection of a highly selective catalyst to favor primary amine formation. researchgate.netnih.gov |

| Impurity Control | Competing Reaction Pathways | Formation of over-alkylation products, secondary amines, or products from ring-opening of the strained azetidine. | Detailed kinetic studies to understand the rate of formation of impurities versus the product; precise control of stoichiometry and temperature; development of robust purification methods. |

Sophisticated Chemical Transformations and Derivatization Strategies of 3 4 Fluorobenzyl Azetidine

Reactivity of the Azetidine (B1206935) Ring System

The four-membered azetidine ring is characterized by significant ring strain, making it susceptible to various chemical transformations. This reactivity can be harnessed for the construction of more complex molecular architectures through ring-opening reactions or functionalization of the azetidine nitrogen.

Ring-Opening Reactions and Subsequent Transformations

The relief of ring strain is a powerful driving force for the ring-opening of azetidines. These reactions can be initiated by a variety of nucleophiles and electrophiles, leading to the formation of functionalized acyclic amine derivatives.

Acid-Catalyzed Ring-Opening: In the presence of a Brønsted or Lewis acid, the azetidine nitrogen is protonated or coordinated, activating the ring towards nucleophilic attack. This acid-mediated intramolecular ring-opening has been observed in N-substituted azetidines, where a pendant amide group can act as an internal nucleophile, leading to decomposition or rearrangement products researchgate.net. The stability of the azetidine ring in acidic conditions is highly dependent on the pKa of the azetidine nitrogen researchgate.net.

Reductive Ring-Opening: N-Acyl azetidines can undergo reductive cleavage of the C-N bond. For instance, treatment of an N-acyl azetidine with a reducing agent can lead to the formation of the corresponding γ-amino alcohol. While specific examples for 3-(4-fluorobenzyl)azetidine are not extensively documented, this strategy is a common transformation for functionalized azetidines.

The regioselectivity of nucleophilic attack on unsymmetrically substituted azetidines is influenced by both electronic and steric factors. Generally, nucleophiles tend to attack the less sterically hindered carbon atom adjacent to the nitrogen. However, electronic effects from substituents on the ring or the nitrogen atom can alter this preference magtech.com.cn.

N-Functionalization and Protecting Group Chemistry of the Azetidine Nitrogen

The secondary amine of the azetidine ring is a key site for derivatization, allowing for the introduction of a wide range of substituents through N-alkylation, N-acylation, N-sulfonylation, and N-arylation reactions.

N-Alkylation: The nitrogen atom of this compound can be readily alkylated using various alkylating agents such as alkyl halides or by reductive amination. For example, the synthesis of 3-(4-fluorobenzyl)-7-phenyl-6-propyl-3,6-diazabicyclo[3.1.1]heptane involves the reaction of an amine precursor with 4-bromobenzaldehyde (B125591) followed by reduction with sodium borohydride, illustrating a reductive amination approach to N-functionalization nih.gov. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.

N-Acylation: Acylation of the azetidine nitrogen is a common strategy to introduce amide functionalities. This is typically achieved by reacting the azetidine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. These N-acyl derivatives can serve as precursors for further transformations or as final products with desired biological activities.

Protecting Group Chemistry: Due to the reactivity of the azetidine nitrogen, it is often necessary to protect it during multi-step syntheses. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the azetidine nitrogen. It can be introduced by reacting the azetidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) nih.gov. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, for example, using trifluoroacetic acid (TFA) or oxalyl chloride in methanol (B129727) nih.gov.

| Protecting Group | Introduction Reagent | Deprotection Conditions | Reference |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA) or Oxalyl chloride/Methanol | nih.govnih.gov |

Modifications of the 4-Fluorobenzyl Substituent

The 4-fluorobenzyl group offers additional opportunities for derivatization, allowing for the introduction of new functional groups on the phenyl ring or the selective replacement of the fluorine atom.

Functional Group Interconversions on the Phenyl Ring

Standard aromatic functional group interconversions can be applied to the 4-fluorophenyl ring of this compound, provided the reaction conditions are compatible with the azetidine moiety.

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be performed on the aromatic ring. The fluorine atom is an ortho-, para-director, and these reactions would be expected to yield a mixture of 2- and 3-substituted products relative to the benzyl (B1604629) group. For example, halogenation of 3-fluorotoluene, a related structure, can be achieved to introduce a chlorine or bromine atom onto the ring nih.gov. Formylation of aromatic compounds can be achieved through various methods, including the Gattermann-Koch and Vilsmeier-Haack reactions nih.gov.

Reduction of Nitro Groups: A nitro group introduced onto the phenyl ring can be subsequently reduced to an amino group using various reducing agents, such as catalytic hydrogenation or metal-acid combinations. This amino group can then serve as a handle for further functionalization.

| Reaction | Reagents | Expected Product(s) |

| Halogenation | Halogenating agent (e.g., Cl₂, Br₂) | 3-(2-Halo-4-fluorobenzyl)azetidine and 3-(3-Halo-4-fluorobenzyl)azetidine |

| Nitration | Nitrating agent (e.g., HNO₃/H₂SO₄) | 3-(2-Nitro-4-fluorobenzyl)azetidine and 3-(3-Nitro-4-fluorobenzyl)azetidine |

| Friedel-Crafts Acylation | Acyl chloride/Lewis acid (e.g., AlCl₃) | 3-(2-Acyl-4-fluorobenzyl)azetidine and 3-(3-Acyl-4-fluorobenzyl)azetidine |

Selective Substitution Reactions Involving the Fluorine Atom

The fluorine atom on the phenyl ring can be replaced through nucleophilic aromatic substitution (SNAAr) reactions, particularly if the ring is activated by electron-withdrawing groups. While the fluorine atom itself is not highly activating for SNAAr, its replacement is possible under certain conditions. More commonly, ipso-substitution reactions, where an electrophile attacks the carbon bearing the fluorine, can lead to its replacement, although this is less common for fluorine compared to other halogens nih.gov.

Formation of Complex Molecular Architectures through Further Derivatization

Synthesis of Spirocyclic, Fused, and Bridged Azetidine Systems

The inherent ring strain of the azetidine core can be harnessed to drive the synthesis of more complex, multi-cyclic systems. researchgate.net By starting with appropriately functionalized derivatives of this compound, chemists can access diverse and structurally novel spirocyclic, fused, and bridged scaffolds. These complex structures are of high interest in drug discovery programs for their ability to explore new chemical space. nih.gov

Spirocyclic Systems: The formation of spirocyclic azetidines can be achieved through intramolecular cyclization strategies. For instance, a densely functionalized azetidine, conceptually derived from a 3-substituted core, can undergo metalation followed by reaction with an appropriate electrophile to install a side chain. This side chain, containing a leaving group, can then cyclize onto the azetidine ring or an adjacent atom. One reported pathway involves the metalation of a 2-cyano azetidine derivative with lithium tetramethylpiperidide (LiTMP), followed by alkylation and subsequent cyclization to form a spirocyclic system. nih.gov This strategy allows for the creation of novel scaffolds with defined stereochemistry.

Fused Systems: Fused bicyclic systems involving the azetidine ring can be constructed using ring-closing metathesis (RCM). An N-alkylated azetidine bearing a terminal alkene can undergo RCM to form a larger ring fused to the azetidine core. For example, N-allylation of a 3-substituted azetidine followed by treatment with a Grubbs catalyst can yield azetidine-fused eight-membered rings. nih.gov Subsequent chemical modifications, such as reduction of the double bond, can provide saturated fused systems.

Bridged Systems: The synthesis of bridged azetidine systems represents a significant synthetic challenge but offers access to highly rigid and conformationally constrained molecules. One approach involves the intramolecular cyclization of a suitably positioned nucleophile and electrophile across the azetidine ring. A multi-step sequence starting from a functionalized azetidine can lead to the formation of a diazabicyclo[3.1.1]heptane core, where the azetidine ring is part of a bridged structure. nih.gov

Table 1: Representative Synthetic Strategies for Complex Azetidine Systems

| Target System | Key Reaction | Starting Material Concept | Reagents | Product Type |

|---|

Elaboration for Advanced Building Block Chemistry

Beyond creating complex cyclic systems, this compound can be elaborated into advanced building blocks for use in combinatorial chemistry and the synthesis of targeted molecules. rsc.org These strategies focus on introducing new functional groups and molecular diversity, transforming the simple azetidine core into a highly valuable synthetic intermediate. lifechemicals.com

Aza-Michael Addition: The azetidine nitrogen can act as a nucleophile in aza-Michael addition reactions. For instance, reacting an activated alkene, such as methyl 2-(azetidin-3-ylidene)acetate, with various NH-heterocycles provides functionalized 3-substituted azetidines. nih.gov This approach allows for the direct attachment of diverse heterocyclic moieties to the azetidine core, creating novel amino acid derivatives. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. A 3-aryl- or 3-heteroarylazetidine-3-carboxylic acid scaffold can be synthesized via a Pd-catalyzed cross-coupling between a suitable azetidine precursor and a boronic acid (Suzuki-Miyaura coupling). nih.gov This method enables the introduction of a wide array of aromatic and heteroaromatic groups at the 3-position, significantly expanding the chemical diversity of the resulting building blocks. nih.gov For example, a brominated pyrazole-azetidine hybrid can be coupled with various arylboronic acids to generate a library of advanced intermediates. nih.gov

Functional Group Interconversion: The functional groups on the this compound core or its derivatives can be modified to introduce further complexity. For example, a nitrile group can be reduced to a primary amine, which can then be used for further derivatization. nih.gov Similarly, protecting groups can be removed to reveal hydroxyl or amino functionalities that can serve as handles for attaching other molecular fragments. nih.gov

Table 2: Elaboration Strategies for Azetidine Building Blocks

| Reaction Type | Substrate Concept | Key Reagents | Resulting Functionality |

|---|---|---|---|

| Aza-Michael Addition | 3-Ylideneacetate azetidine | DBU, NH-heterocycle | 3-Heterocyclyl-3-(acetoxymethyl)azetidine |

| Suzuki-Miyaura Coupling | 3-Bromoheteroaryl-azetidine | Arylboronic acid, Pd catalyst, Base | 3-(Aryl-heteroaryl)-azetidine |

| Nitrile Reduction | 3-Cyano-3-substituted azetidine | DIBAL-H | 3-(Aminomethyl)-3-substituted azetidine |

Electrophilic and Nucleophilic Trapping Reactions on Activated Azetidine Derivatives

The reactivity of the azetidine ring can be enhanced through activation, making it susceptible to attack by either electrophiles or nucleophiles. These reactions often involve the cleavage of a C-N bond, driven by the release of ring strain (approx. 25.4 kcal/mol). rsc.org

Activation and Nucleophilic Trapping: The azetidine ring can be activated for nucleophilic attack through various methods. One common strategy is N-activation, for example, by forming an N-sulfonyl or N-acyl derivative. A more profound activation involves the formation of a highly strained azabicyclo[1.1.0]butane (ABB) intermediate. These activated intermediates can undergo strain-release-driven reactions. For example, the reaction of ABB-ketones with various nucleophiles leads to the formation of functionalized spirocyclic azetidines. researchgate.net Another approach involves the intramolecular aminolysis of epoxides. A cis-3,4-epoxy amine can be treated with a Lewis acid like Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) to catalyze an intramolecular C3-selective ring-opening, forming a 3-hydroxyazetidine derivative. frontiersin.org This transformation represents a formal trapping of the activated epoxide by the internal amine nucleophile.

Activation and Electrophilic Trapping: The azetidine nitrogen itself is nucleophilic, but the ring can also be functionalized to react with electrophiles. For instance, the generation of an azetidinyl lithium species creates a potent nucleophile that can be trapped with electrophiles. This has been used in the synthesis of azetidinyl boronic esters. researchgate.net In another concept, the investigation into the reactivity of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with electrophiles like benzyl chloroformate or trifluoroacetic anhydride leads to diversely substituted 3-chloroazetidines and azetidin-3-ols, demonstrating a polar strain-release reaction pathway. researchgate.net

Table 3: Reactions of Activated Azetidine Derivatives

| Activation Method | Trapping Species | Reagents | Product Class |

|---|---|---|---|

| Epoxide Formation (intramolecular) | Nucleophile (internal amine) | La(OTf)₃ | 3-Hydroxyazetidines |

| Azabicyclo[1.1.0]butane Formation | Nucleophile | Various Nucleophiles | Functionalized Spirocyclic Azetidines |

| N-tert-Butanesulfinyl Imine Formation | Nucleophile (organometallic) | Grignard or Organolithium Reagents | Chiral Amines/Azetidines |

| Azabicyclo[1.1.0]butane Formation | Electrophile | Benzyl chloroformate | 3-Chloroazetidines |

Applications of 3 4 Fluorobenzyl Azetidine As a Versatile Synthetic Intermediate

Construction of Advanced Organic Scaffolds with Defined Stereochemistry

The azetidine (B1206935) ring serves as a rigid, three-dimensional scaffold, making 3-(4-fluorobenzyl)azetidine an excellent starting material for the construction of complex molecular architectures with precise stereochemical control. Synthetic chemists utilize the strained four-membered ring as a linchpin for building fused, bridged, and spirocyclic systems that are of high interest in drug discovery. rsc.orgnih.gov

Recent methodologies for synthesizing functionalized azetidines are diverse and include:

Intramolecular Cyclization: Lanthanum(III) triflate (La(OTf)₃) has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, providing a direct route to substituted azetidines. frontiersin.orgnih.gov This method is tolerant of various functional groups, allowing for the synthesis of complex azetidine derivatives. nih.gov

Strain-Release Reactions: The reaction of highly strained 1-azabicyclo[1.1.0]butanes (ABBs) with various reagents provides a powerful and divergent route to 3-substituted and 3,3-disubstituted azetidines. researchgate.net

Photocycloaddition: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition, can be used to form the azetidine ring, offering a pathway to structurally unique scaffolds. rsc.org

Once formed, the this compound core can be further elaborated. The nitrogen atom can be functionalized, and the benzyl (B1604629) group can participate in further reactions. The defined geometry of the azetidine ring allows for subsequent reactions to proceed with high stereoselectivity, enabling the synthesis of enantiomerically pure, complex molecules. For instance, stereoselective access to azetidine-based α-amino acids has been achieved through the asymmetric reduction of unsaturated precursors, which can then be incorporated into small peptide chains. acs.org

Table 1: Selected Modern Synthetic Routes to Functionalized Azetidine Scaffolds This table presents examples of synthetic methods applicable to the construction of azetidine cores similar to this compound.

| Synthetic Method | Key Features | Typical Precursors | Reference |

|---|---|---|---|

| La(OTf)₃-Catalyzed Aminolysis | High regioselectivity, tolerance of acid-sensitive groups. | cis-3,4-Epoxy amines | frontiersin.org |

| Strain-Release Homologation | Divergent synthesis of 3- and 3,3-disubstituted azetidines. | 1-Azabicyclo[1.1.0]butanes (ABBs) | researchgate.net |

| Aza Paternò-Büchi Reaction | Visible-light promoted [2+2] photocycloaddition. | Oxime precursors and alkenes | rsc.org |

| Pd(II)-Catalyzed C(sp³)–H Amination | Intramolecular cyclization to form functionalized azetidines. | Alkylamines with appropriate tethers | rsc.org |

Contributions to Diversity-Oriented Synthesis (DOS) Libraries

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological space and discover new therapeutic agents. nih.govcureffi.org The rigid, three-dimensional nature of the azetidine scaffold makes it an ideal starting point for DOS. Intermediates like this compound can be systematically diversified to generate large libraries of novel compounds.

A key example is the development of azetidine-based scaffolds for CNS-focused lead-like libraries. nih.govoregonstate.edubroadinstitute.orgnih.gov Researchers have developed synthetic pathways starting from a densely functionalized azetidine core to access a wide variety of fused, bridged, and spirocyclic ring systems. nih.gov The initial azetidine intermediate, possessing multiple functional handles, allows for divergent synthesis pathways. For example, functional groups on the azetidine core can be manipulated to create different ring systems through reactions like intramolecular displacement, ring-closing metathesis, or Pictet-Spengler reactions. nih.gov

The resulting libraries of azetidine-containing compounds often possess favorable physicochemical properties for CNS drug discovery, such as controlled molecular weight and lipophilicity. nih.govcureffi.org The inclusion of the 4-fluorobenzyl moiety is particularly relevant in this context, as fluorine substitution is a common strategy in medicinal chemistry to modulate properties like metabolic stability and binding affinity. A 1,976-membered library of spirocyclic azetidines has been successfully synthesized using solid-phase techniques, demonstrating the utility of this scaffold in high-throughput chemical synthesis. nih.govbroadinstitute.orgnih.gov

Development of Conformationally Constrained Molecular Structures

In medicinal chemistry, constraining the conformation of a flexible molecule to mimic its bioactive shape can lead to significant improvements in potency and selectivity. The rigid four-membered ring of this compound serves as an excellent tool for introducing conformational constraints into molecular designs. rsc.org

By incorporating the azetidine ring, chemists can lock key pharmacophoric groups into specific spatial orientations. This strategy is often used to create analogues of known bioactive compounds. For example, the cis-double bond in the natural product Combretastatin A-4, a potent tubulin polymerization inhibitor, is prone to isomerization to the inactive trans-isomer. Replacing this flexible linker with a rigid azetidin-2-one (B1220530) ring has been shown to prevent this isomerization, leading to potent and stable analogues. nih.gov Similarly, the azetidine scaffold can be used as a conformationally restricted mimic of other structural motifs, such as the piperidine (B6355638) ring found in many bioactive molecules. rsc.org

The puckered conformation of the azetidine ring itself is influenced by the nature and position of its substituents. researchgate.net The presence of the relatively bulky 4-fluorobenzyl group at the 3-position will influence the ring's geometry, which in turn dictates the orientation of other substituents and their interaction with biological targets. Conformational analysis, through both computational modeling and experimental techniques like NMR spectroscopy, is crucial for designing these constrained structures effectively. nih.govethz.ch

Utilization in the Synthesis of Chiral Templates for Asymmetric Transformations

Chiral, non-racemic azetidines are highly valuable as ligands for metal catalysts and as organocatalysts in asymmetric synthesis. birmingham.ac.ukresearchgate.net A chiral derivative of this compound could serve as a precursor to such catalysts. The synthesis of enantiomerically pure azetidines can be achieved through various methods, including asymmetric cyclization reactions or the resolution of racemic mixtures. rsc.orgnih.gov

Once obtained, these chiral azetidines can be incorporated into larger ligand structures. The nitrogen atom and other functional groups provide points for attachment. The rigidity of the azetidine ring helps to create a well-defined chiral environment around the catalytic center, which is essential for achieving high levels of enantioselectivity in chemical reactions. rsc.org

Azetidine-derived ligands have been successfully employed in a range of asymmetric transformations, including:

Diethylzinc addition to aldehydes researchgate.net

Friedel-Crafts alkylations birmingham.ac.ukresearchgate.net

Henry reactions birmingham.ac.ukresearchgate.net

Michael-type additions birmingham.ac.ukresearchgate.net

In these applications, the azetidine unit acts as a chiral template, directing the stereochemical outcome of the reaction. The steric and electronic properties of substituents on the azetidine ring, such as the 4-fluorobenzyl group, can be fine-tuned to optimize the catalyst's performance for a specific transformation. For instance, Wang and colleagues developed a binuclear zinc catalyst incorporating a chiral azetidine that demonstrates high enantioselectivity in phospha-Michael additions, attributing the catalyst's success to the rigidity of the azetidine scaffold. rsc.org

Table 2: Applications of Chiral Azetidines in Asymmetric Catalysis This table provides representative examples of reactions where chiral azetidine derivatives have been used as catalysts or ligands.

| Reaction Type | Role of Azetidine | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|

| Diethylzinc Addition to Aldehydes | Chiral Ligand | High ee reported | researchgate.net |

| Phospha-Michael Addition | Component of a binuclear zinc catalyst | Up to 99% ee | rsc.org |

| Intermolecular Desymmetrization | Substrate for chiral phosphoric acid catalyst | Up to 88% ee | rsc.org |

| Asymmetric Halogenation | Chiral substrate for organocatalysis | Up to 95% ee | nih.gov |

Integration into Polymerization Research as Monomeric Units

The ring strain inherent in the azetidine core makes it susceptible to ring-opening polymerization (ROP), providing a route to polyamines (specifically, linear poly(trimethylenimine) derivatives). researchgate.netrsc.orgnih.gov Functionalized monomers like this compound can be used to synthesize specialty polymers with tailored properties. The substituent at the 3-position becomes a pendant group along the polymer backbone, imparting specific characteristics to the final material.

Azetidines typically undergo cationic ring-opening polymerization (CROP). researchgate.netrsc.org The polymerization is initiated by cationic species, which activate the azetidine monomer towards nucleophilic attack by another monomer, leading to chain growth. The presence of N-substituents is crucial, as unsubstituted azetidine can lead to hyperbranched polymers. rsc.orgnsf.gov

More recently, anionic ring-opening polymerization (AROP) of N-sulfonyl activated azetidines has been developed. nsf.gov This method offers better control over the polymerization process, allowing for the synthesis of linear polymers with defined molecular weights and low dispersities. nih.govnsf.gov After polymerization, the activating N-sulfonyl groups can be removed to yield the final polyamine.

The incorporation of the 4-fluorobenzyl group as a pendant moiety could lead to polymers with interesting properties, such as modified solubility, thermal stability, or specific binding capabilities, making them potentially useful in materials science and biomedical applications. rsc.org

Computational and Theoretical Investigations into the Chemical Behavior of 3 4 Fluorobenzyl Azetidine

Quantum Chemical Analysis of Azetidine (B1206935) Ring Strain and Electronic Properties Guiding Reactivity

The reactivity of azetidines is largely governed by their inherent ring strain, which is estimated to be approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridines (27.7 kcal/mol) and the more stable, less reactive pyrrolidines (5.4 kcal/mol). rsc.org This moderate ring strain makes the azetidine ring susceptible to ring-opening reactions under appropriate conditions, while still being stable enough for practical handling. rsc.orgresearchwithrutgers.comrsc.org

Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure and properties that dictate the reactivity of 3-(4-fluorobenzyl)azetidine. The nitrogen atom's lone pair of electrons plays a crucial role in its basicity and nucleophilicity. The pKa of the azetidinium ion is approximately 11.29, indicating that it is a relatively strong base. utwente.nl The substitution at the 3-position with a 4-fluorobenzyl group is expected to have a minor electronic influence on the nitrogen atom's basicity due to the insulating effect of the methylene (B1212753) bridge.

The electronic properties of the azetidine ring can be further understood by analyzing the molecular electrostatic potential (MEP). The MEP would likely show a region of negative potential around the nitrogen atom, highlighting its nucleophilic character. Conversely, the carbon atoms of the ring, particularly C2 and C4 adjacent to the nitrogen, would exhibit a degree of positive potential, making them susceptible to nucleophilic attack, especially upon activation of the nitrogen (e.g., protonation or quaternization). magtech.com.cn

| Property | Estimated Value/Characteristic for Azetidine | Influence of 3-(4-fluorobenzyl) Substituent |

|---|---|---|

| Ring Strain | ~25.4 kcal/mol rsc.org | Minimal direct impact on the inherent ring strain. |

| Nitrogen Basicity (pKa of conjugate acid) | ~11.29 utwente.nl | Minor inductive effect from the substituent. |

| Nucleophilic Center | Nitrogen atom | The primary site for reactions with electrophiles. |

| Electrophilic Centers | C2 and C4 carbons (especially upon N-activation) | Potential sites for nucleophilic ring-opening. magtech.com.cn |

Mechanistic Elucidation of Synthetic Transformations Involving the Azetidine Core

Computational studies are instrumental in elucidating the mechanisms of reactions involving the azetidine core, including its formation and subsequent transformations.

The synthesis of substituted azetidines often involves intramolecular cyclization reactions. magtech.com.cn Theoretical calculations can model the transition states of competing reaction pathways to predict the regioselectivity and stereoselectivity of these ring-forming steps. For instance, in the synthesis of 2-arylazetidines from oxiranes, quantum chemical investigations have explained the preference for the formation of the four-membered ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring, consistent with Baldwin's rules. acs.org These studies revealed that the balance between ring strain and orbital overlap in the transition state controls the outcome of the reaction. acs.org

For a molecule like this compound, a common synthetic route would involve the cyclization of a precursor containing the 4-fluorobenzyl moiety. Computational modeling of such a reaction would help in understanding the factors that favor the formation of the desired 3-substituted isomer over other potential products. The stereochemical outcome of such cyclizations can also be predicted by comparing the energies of diastereomeric transition states. researchgate.net

Transition state analysis is a powerful tool to map the potential energy surface of a reaction and identify the lowest energy pathway. For reactions involving the azetidine ring of this compound, such as nucleophilic ring-opening, computational methods can be used to locate the transition state structures and calculate the activation energies.

The ring-opening of azetidinium ions, formed by the quaternization of the nitrogen atom, is a common transformation. magtech.com.cn DFT calculations have been used to understand the regioselectivity of this process. researchgate.net These studies have shown that nucleophilic attack can occur at either the C2 or C4 position, and the preferred site of attack is influenced by the substitution pattern on the ring. For this compound, upon N-alkylation, nucleophilic attack would be expected to occur at the less sterically hindered C2 or C4 positions. The presence of the bulky 3-substituent would likely disfavor attack at the adjacent carbons to some extent.

| Reaction Type | Key Computational Insights | Relevance to this compound |

|---|---|---|

| Ring Formation | Prediction of regioselectivity (4- vs. 5-membered ring) based on transition state energies. acs.org | Understanding the selective synthesis of the 3-substituted isomer. |

| Nucleophilic Ring-Opening | Elucidation of regioselectivity (C2 vs. C4 attack) by analyzing transition state structures. researchgate.net | Predicting the outcome of reactions with various nucleophiles. |

| [2+2] Photocycloaddition | Understanding the role of excited states (singlet vs. triplet) in the reaction mechanism. nih.govresearchgate.net | A potential synthetic route to functionalized azetidines. |

Conformational Landscape and its Influence on Molecular Interactions

The azetidine ring is not planar and exists in a puckered conformation. nih.gov The degree of puckering and the preferred conformation can be influenced by the nature and position of substituents. Computational studies, including ab initio and DFT methods, can be used to explore the conformational landscape of this compound.

For the parent azetidine, a puckered geometry is favored. In the case of this compound, the bulky substituent at the 3-position will have a significant impact on the conformational preference. The benzyl (B1604629) group can adopt different orientations relative to the azetidine ring, and the barrier to interconversion between these conformers can be calculated. These conformational preferences are crucial as they can influence the molecule's ability to bind to biological targets or interact with other molecules. For instance, the conformation of azetidine-containing peptides has been shown to influence the adoption of specific secondary structures like γ-turns. acs.org

Furthermore, the presence of a fluorine atom can lead to interesting conformational effects. A C-F···N+ charge-dipole interaction has been observed in fluorinated azetidinium ions, which can influence the ring pucker. researchgate.net While this compound is neutral, the polarity of the C-F bond could still lead to subtle intramolecular interactions that favor certain conformations.

Prediction of Novel Reaction Pathways and Reactivity Patterns for Azetidine Systems

Theoretical chemistry can not only explain observed reactivity but also predict new and potentially useful chemical transformations. By modeling the interaction of this compound with various reagents and under different conditions, novel reaction pathways can be explored.

For example, the strain-driven reactivity of azetidines can be harnessed in ring-expansion reactions or cycloaddition reactions. rsc.org Computational modeling could be used to design new synthetic methods that exploit the unique properties of the azetidine ring in this specific molecule. This could involve exploring its reactivity with different types of electrophiles, nucleophiles, or in pericyclic reactions.

The development of predictive models for chemical reactivity is an active area of research. nih.govarxiv.org While a specific model for this compound is not available, general models for the reactivity of heterocyclic compounds could be applied to predict its behavior in various chemical environments. These models often use quantum chemical descriptors to correlate the electronic structure of a molecule with its reactivity.

Future Perspectives and Emerging Research Directions in 3 4 Fluorobenzyl Azetidine Chemistry

Development of Sustainable and Environmentally Benign Synthetic Approaches

The principles of green chemistry are increasingly influencing the synthesis of pharmaceutically relevant molecules. For 3-(4-fluorobenzyl)azetidine and its derivatives, future research will likely prioritize the development of synthetic routes that are more environmentally friendly. This involves moving away from traditional methods that may use hazardous reagents or generate significant waste.

Key areas of development include:

Catalytic C-H Activation: Palladium-catalyzed intramolecular amination of C(sp³)–H and C(sp²)–H bonds has emerged as a powerful tool for constructing azetidine (B1206935) rings. rsc.orgacs.orgorganic-chemistry.org Future work could focus on applying and optimizing these methods for the synthesis of this compound, potentially reducing the number of synthetic steps and the need for pre-functionalized starting materials.

Photocatalysis: Visible-light photoredox catalysis offers a mild and efficient way to synthesize and functionalize azetidines. digitellinc.comrsc.orgnih.gov The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, can be promoted by visible light, providing a direct route to the azetidine core. nih.gov Research into applying these light-mediated strategies could lead to more energy-efficient and selective syntheses of this compound derivatives. shenvilab.org

Use of Greener Solvents: The replacement of conventional organic solvents with more sustainable alternatives, such as cyclopentyl methyl ether (CPME), is a growing trend. nih.gov Future synthetic protocols for this compound will likely incorporate the use of such environmentally responsible solvents.

| Sustainable Approach | Potential Advantage for this compound Synthesis | Key Research Focus |

|---|---|---|

| Palladium-Catalyzed C-H Activation | Fewer synthetic steps, reduced need for pre-functionalization | Optimization of catalysts and reaction conditions for the specific substrate |

| Visible-Light Photocatalysis | Mild reaction conditions, high selectivity, energy efficiency | Development of intramolecular aza Paternò-Büchi reactions |

| Use of Bio-based Solvents | Reduced environmental impact, improved safety profile | Screening and optimization of reaction conditions in green solvents |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and high-throughput screening. The integration of flow chemistry is a significant emerging direction for the synthesis of this compound and its analogues.

Future research in this area will likely involve:

Development of Continuous Flow Processes: Designing and optimizing continuous flow setups for the key steps in the synthesis of this compound can lead to higher yields and purity. nih.govnih.gov Flow technology allows for the safe handling of reactive intermediates and precise control over reaction parameters. nih.govuniba.it

Automated Library Synthesis: Combining flow chemistry with automated platforms will enable the rapid synthesis of a diverse library of this compound derivatives. This is particularly valuable for structure-activity relationship (SAR) studies in drug discovery. The synthesis of diverse azetidine-based scaffolds has already been demonstrated for the development of CNS-focused libraries. nih.gov

| Flow Chemistry Application | Benefit for this compound Chemistry | Research Objective |

|---|---|---|

| Continuous Flow Synthesis | Improved reaction control, enhanced safety, higher yields | Translating key synthetic steps from batch to continuous flow |

| Automated Synthesis | Rapid generation of compound libraries for screening | Integration of flow reactors with robotic systems for automated diversification |

| In-line Analysis | Real-time reaction monitoring and optimization | Incorporation of spectroscopic techniques (e.g., NMR, IR) into flow setups |

Exploration of Unconventional Activation Methods for Azetidine Functionalization

To unlock new chemical space and create novel analogues of this compound, researchers are exploring unconventional methods for activating and functionalizing the azetidine ring. The inherent ring strain of azetidines makes them amenable to unique transformations. rsc.orgresearchgate.net

Emerging strategies include:

Photoredox-Catalyzed Decarboxylative Alkylation: This method allows for the generation of tertiary benzylic azetidine radicals from carboxylic acid precursors, which can then react with activated alkenes. digitellinc.comresearchgate.net This approach could be used to introduce diverse alkyl substituents at the 3-position of the azetidine ring.

Palladium-Mediated C–H Activation/Annulation: These strategies enable the construction of more complex heterocyclic systems fused to the azetidine core. rsc.org This could lead to the discovery of novel scaffolds with unique biological activities.

Ring-Opening and Ring-Expansion Reactions: The strain in the azetidine ring can be harnessed in ring-opening polymerizations or in rearrangements to form larger rings like pyrrolidines. rsc.orgresearchgate.net For instance, azetidinium salts can undergo a rsc.orgdigitellinc.com-Stevens rearrangement to generate substituted pyrrolidines. acs.orgresearchgate.net

Expansion into Novel Material Science and Catalyst Design Applications

While the primary focus on azetidine derivatives has been in medicinal chemistry, their unique properties also make them attractive for applications in material science and catalysis.

Future directions in these areas may include:

Polymer Synthesis: Azetidines can undergo cationic ring-opening polymerization to produce polyamines, such as poly(propylenimine). utwente.nlacs.org this compound could serve as a monomer to create functional polymers with specific properties, potentially for applications like CO2 capture or as coatings. rsc.orgacs.org

Catalyst Development: Azetidinium salts are being explored as organocatalysts. acs.orgresearchgate.net The chirality and conformational rigidity of derivatives of this compound could be exploited in the design of new asymmetric catalysts. Additionally, azetidinium salts have been used for the chemical modification of materials like nanocrystalline cellulose. chalmers.se

Design of Next-Generation Molecular Probes and Research Tools

The azetidine scaffold has proven to be a valuable component in the design of molecular probes for biological research, particularly in the field of positron emission tomography (PET). nih.govnih.govacs.org

The future in this domain for this compound includes:

Development of Novel PET Tracers: The piperazinyl azetidine scaffold has been successfully used to develop reversible-binding PET ligands for imaging enzymes like monoacylglycerol lipase (B570770) (MAGL). nih.gov The 4-fluorobenzyl group is particularly interesting for PET imaging as the fluorine atom can be replaced with the positron-emitting isotope fluorine-18. This makes this compound a promising starting point for the design of new PET tracers for various biological targets in the central nervous system.

Fluorescent Probes and Chemical Biology Tools: By attaching fluorescent dyes or other reporter groups, derivatives of this compound could be developed as tools to study biological processes in vitro and in vivo. Late-stage functionalization of azetidine-containing peptides with dyes has been demonstrated as a viable strategy. researchgate.net

| Application | Rationale for using this compound | Potential Target Area |

|---|---|---|

| PET Tracers | The presence of a fluorine atom allows for radiolabeling with 18F | Neurotransmitter receptors, enzymes in the CNS |

| Fluorescent Probes | The azetidine ring provides a rigid scaffold for attaching fluorophores | Cellular imaging, protein labeling |

| Affinity-Based Probes | Can be functionalized with reactive groups for covalent labeling of target proteins | Enzyme active sites, receptor binding pockets |

Q & A

Q. What are the common synthetic routes for 3-(4-fluorobenzyl)azetidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, fluorobenzyl groups can be introduced via alkylation of azetidine derivatives using 4-fluorobenzyl halides (e.g., 4-fluorobenzyl bromide) in the presence of a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) in polar aprotic solvents (e.g., DMF or DMSO) . Optimization includes controlling temperature (e.g., 50–80°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 azetidine to benzyl halide). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves yield and purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Key techniques include:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substitution patterns and electronic effects of the fluorobenzyl group .

- X-ray crystallography to resolve bond angles, dihedral angles, and crystal packing (e.g., monoclinic P2₁/c space group, unit cell parameters: a = 8.7346 Å, b = 17.9516 Å, c = 8.4481 Å) .

- Computational modeling (DFT, molecular dynamics) to predict reactivity, pKa, and logD values .

Advanced Research Questions

Q. How do structural modifications (e.g., methylation of azetidine or fluorobenzyl substitution) influence plasma protein binding (PPB) and metabolic stability?

Methodological Answer: Comparative studies on analogs (e.g., AZD5069 vs. AZD4721) show that:

- Methylation of azetidine reduces metabolic clearance (e.g., human liver microsomes CLint decreased by ~2-fold) by steric hindrance .

- 4-Fluorobenzyl substitution increases PPB (e.g., 6-fold decrease in blood free fraction) due to enhanced hydrophobic interactions with serum albumin .

- Contradiction analysis : Despite similar logD₇.₄ values between analogs, PPB differences arise from subtle electronic effects (fluorine’s electronegativity) and conformational flexibility .

Q. What strategies resolve contradictions in pharmacological data, such as discrepancies between in vitro binding affinity and in vivo efficacy?

Methodological Answer:

- Free drug hypothesis : Adjust for unbound fraction using PPB data to correlate in vitro IC₅₀ with in vivo efficacy .

- Species-specific metabolism : Compare human vs. rodent liver microsome stability (e.g., CLint <10 μL/min/mg for optimal half-life) .

- Off-target screening : Use SPR (surface plasmon resonance) or thermal shift assays to identify non-specific interactions .

Q. How does the fluorobenzyl group’s conformation affect reactivity in cross-coupling reactions?

Methodological Answer:

- Crystal structure analysis (e.g., β = 95.026° in the title compound) reveals steric constraints influencing coupling efficiency .

- Rotatable bond analysis : The 4-fluorobenzyl group’s two rotatable bonds (C–C and C–N) allow for staggered vs. eclipsed conformations, impacting Suzuki-Miyaura or Buchwald-Hartwig reactions .

Q. What computational tools predict the impact of fluorobenzyl substitution on target binding (e.g., CXCR2 antagonists)?

Methodological Answer:

- Molecular docking (AutoDock Vina, Schrödinger Suite) to map fluorobenzyl interactions with hydrophobic pockets (e.g., CXCR2’s orthosteric site) .

- Free-energy perturbation (FEP) simulations quantify binding affinity changes (ΔΔG) upon fluorine substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten